molecular formula C11H15Cl2NO B13287505 4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol

4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol

Cat. No.: B13287505
M. Wt: 248.15 g/mol
InChI Key: GDFYHRDZTMTTNQ-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a dimethylpropyl chain, which is further connected to a dichlorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-dichlorophenol.

    Alkylation: The 2,6-dichlorophenol undergoes alkylation with 1-amino-2,2-dimethylpropane under basic conditions to form the desired product. Common reagents for this step include alkyl halides and strong bases like sodium hydride or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2-dimethylpropyl)-2,6-difluorophenol
  • 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol
  • 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol

Uniqueness

4-(1-Amino-2,2-dimethylpropyl)-2,6-dichlorophenol is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The dichlorophenol moiety provides distinct chemical properties compared to its fluorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

4-(1-amino-2,2-dimethylpropyl)-2,6-dichlorophenol

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3

InChI Key

GDFYHRDZTMTTNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=C(C(=C1)Cl)O)Cl)N

Origin of Product

United States

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